Field-Effect Mobility Comparison in Solution-Processed TFTs
In a direct head-to-head comparison, indium chloride methoxide (InCl(OMe)₂) yielded a field-effect mobility (μFET) of 5 cm²/Vs in a solution-processed indium oxide thin-film transistor, whereas the homoleptic indium alkoxide In(OiPr)₃ produced only 2.2 cm²/Vs under identical processing conditions . Both precursors were spin-coated from 2.5 wt% ethanol solutions onto doped silicon substrates with a ~200 nm SiO₂ dielectric and ITO/gold finger structures, followed by 5-minute UV irradiation (150–300 nm, mercury vapor lamp) and thermal conversion at 350°C for one hour . The 127% improvement in μFET demonstrates that the mixed chloro-methoxide ligand set is functionally superior to the trialkoxide alone for achieving high-performance, low-temperature-processed oxide semiconductor layers .
| Evidence Dimension | Field-effect mobility (μFET) of solution-processed In₂O₃ thin-film transistor |
|---|---|
| Target Compound Data | μFET = 5 cm²/Vs at 30 V DS (InCl(OMe)₂ precursor, 2.5 wt% in ethanol, UV + 350°C thermal conversion) |
| Comparator Or Baseline | In(OiPr)₃ (indium triisopropoxide): μFET = 2.2 cm²/Vs at 30 V DS (identical conditions) |
| Quantified Difference | +2.8 cm²/Vs absolute; factor of 2.27× improvement (127% relative increase) |
| Conditions | Substrate: doped Si with ~200 nm SiO₂, ITO/gold contacts; spin-coating at 2000 rpm; UV irradiation 150–300 nm, 5 min; thermal conversion at 350°C, 1 h; measurement in glovebox |
Why This Matters
For scientists and process engineers selecting indium precursors for solution-processed oxide TFTs, this 2.3× mobility advantage directly translates to higher drive current and faster switching speeds, making InCl(OMe)₂ the quantitatively superior choice over In(OiPr)₃ for applications requiring maximized charge transport.
- [1] Steiger, J.; Pham, D. V.; Thiem, H.; Merkulov, A.; Hoppe, A. Process for producing indium oxide-containing layers. U.S. Patent Application US20130122647 A1, Example and Comparative Example, lines 407–426. View Source
